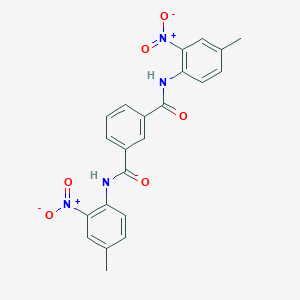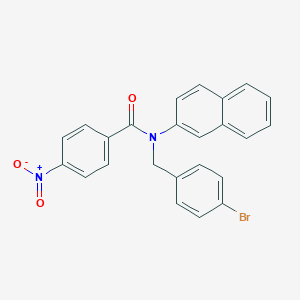
N1,N3-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide is an organic compound with a complex molecular structure It is characterized by the presence of two 4-methyl-2-nitro-phenyl groups attached to an isophthalamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: Formation of N,N’-Bis-(4-methyl-2-aminophenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N,N’-Bis-(4-carboxy-2-nitrophenyl)-isophthalamide.
科学的研究の応用
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its binding to specific molecular targets.
類似化合物との比較
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-methyl-2-nitrophenyl)-2,6-pyridinedicarboxamide: Similar structure but with a pyridine core instead of isophthalamide.
N,N’-Bis-(4-methyl-2-nitrophenyl)-terephthalamide: Similar structure but with a terephthalamide core.
N,N’-Bis-(4-methyl-2-nitrophenyl)-benzamide: Similar structure but with a benzamide core.
The uniqueness of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide lies in its specific isophthalamide core, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C22H18N4O6 |
|---|---|
分子量 |
434.4g/mol |
IUPAC名 |
1-N,3-N-bis(4-methyl-2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-6-8-17(19(10-13)25(29)30)23-21(27)15-4-3-5-16(12-15)22(28)24-18-9-7-14(2)11-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
DAPXRSPZNDBOGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403373.png)

![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403375.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B403377.png)
![4-[2-(1-{4-nitrophenyl}-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B403378.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403379.png)
![(4E)-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methoxy-2-nitrophenyl)hydrazone]](/img/structure/B403383.png)
![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B403384.png)
![N-(4-chlorobenzyl)-N-[2-({2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403386.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B403389.png)
![N-(4-chlorobenzyl)-N-(2-{[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403390.png)

![N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403392.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)
